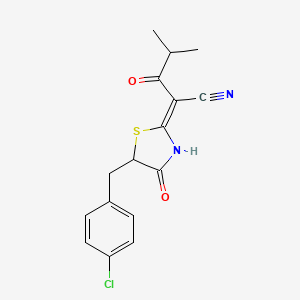
(Z)-2-(5-(4-クロロベンジル)-4-オキソチアゾリジン-2-イリデン)-4-メチル-3-オキソペンタンニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile is a useful research compound. Its molecular formula is C16H15ClN2O2S and its molecular weight is 334.82. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アゾ化合物の合成
アゾ化合物は、有機合成、染料、医薬品において重要な役割を果たします。興味深いことに、この化合物はアゾ合成の前駆体として役立ちます。研究者は、分子ヨウ素を触媒として使用し、ヒドラジンのHN–NH結合を直接酸化してアゾ基官能基を生成する金属を含まない合成プロトコルを開発しました。 この方法の利点には、反応時間の短縮、触媒のローディング量の低減、そして化学量論的な酸化剤としての周囲の酸素の使用が含まれます .
α-アミノホスホン酸誘導体
この化合物の構造は、α-アミノホスホン酸の合成における潜在的な用途を示唆しています。これらの誘導体は、興味深い生物学的活性を示し、抗ウイルス剤、抗菌剤、抗がん剤として使用されています。 この化合物のホスホン酸試薬との反応性を調査すると、新規のα-アミノホスホン酸アナログが得られる可能性があります .
合成後mRNA修飾
この化合物は、その官能基から、mRNAの合成後修飾に関連している可能性があります。研究者は、5'キャップのmRNAを含む生体分子の位置選択的なベンジル化のための酵素カスケードを開発しました。 mRNA修飾におけるその可能性を探求すると、遺伝子発現調節におけるエキサイティングな用途につながる可能性があります .
電気有機合成
この化合物の電気化学的挙動は、有機合成に利用できます。温和な条件下で、カテコールの電気酸化により、新しい化合物:2-(2-クロロフェニル)-2-[(3,4-ジヒドロキシフェニル)(メチル)アミノ]シクロヘキサノンが生成されます。 その電気有機反応性をさらに調査すると、追加の用途が明らかになる可能性があります .
生物活性
(Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile is a synthetic organic compound notable for its diverse biological activities. This compound features a thiazolidine ring, a chlorobenzyl group, and a nitrile group, which contribute to its potential therapeutic applications. Recent studies have highlighted its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of (Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile can be represented as follows:
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with thiazolidine derivatives under specific conditions, often utilizing bases such as sodium hydride in solvents like dimethylformamide (DMF) .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to (Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains, including:
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus
The mechanism of action is believed to involve the inhibition of cell wall synthesis or disruption of metabolic pathways essential for bacterial growth .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research indicates that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. For example, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the MAPK signaling pathway .
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study conducted on various thiazolidinone derivatives found that certain compounds exhibited high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing potent activity against resistant strains .
Compound MIC (µg/mL) Target Organisms Compound A 16 E. coli Compound B 32 S. aureus Compound C 8 K. pneumoniae - Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that (Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of microbial and cancer cells.
- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways associated with cell survival and apoptosis.
特性
IUPAC Name |
(2Z)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-4-methyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9(2)14(20)12(8-18)16-19-15(21)13(22-16)7-10-3-5-11(17)6-4-10/h3-6,9,13H,7H2,1-2H3,(H,19,21)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLYOYUOZSFDB-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=C1NC(=O)C(S1)CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














